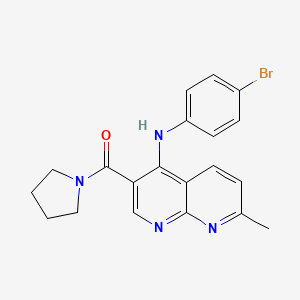

N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

CAS No.: 1251688-96-6

Cat. No.: VC4381266

Molecular Formula: C20H19BrN4O

Molecular Weight: 411.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251688-96-6 |

|---|---|

| Molecular Formula | C20H19BrN4O |

| Molecular Weight | 411.303 |

| IUPAC Name | [4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C20H19BrN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24) |

| Standard InChI Key | HQMQMQBGSNLGMU-UHFFFAOYSA-N |

| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCC4 |

Introduction

N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound classified as a heterocyclic aromatic amine. It features a naphthyridine core, a pyrrolidine ring, and a bromophenyl group, making it a significant molecule in organic chemistry and pharmacology due to its potential biological activity and applications in drug development.

Synthesis

The synthesis of N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves several key steps:

-

Formation of the Naphthyridine Core: This step typically requires the assembly of the naphthyridine ring system through condensation reactions or other methods.

-

Introduction of the Pyrrolidine Ring: This involves attaching a pyrrolidine moiety to the naphthyridine core, often through carbonylation reactions.

-

Substitution Reactions: Bromination and methylation reactions are used to introduce the bromophenyl and methyl groups, respectively.

Reagents such as bromine, methyl iodide, and solvents like dimethylformamide are commonly used. Reaction conditions, including temperature, time, and pH, must be optimized for high yields and purity.

Chemical Reactions

The compound can participate in various chemical reactions, including:

-

Oxidation: Using oxidizing agents like potassium permanganate.

-

Reduction: Using reducing agents like lithium aluminum hydride.

-

Substitution Reactions: Involving the replacement of functional groups, which can be facilitated by the presence of the bromine atom.

Comparison with Similar Compounds

While specific data on N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is limited, compounds with similar structures, such as phosphodiesterase inhibitors, have shown significant biological activity. For example, PDE4 inhibitors like those derived from pyrazolo[1,5-a]pyridines exhibit anti-inflammatory properties .

Data Table: Comparison of Heterocyclic Compounds

| Compound | Structure Features | Potential Applications |

|---|---|---|

| N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | Naphthyridine core, pyrrolidine ring, bromophenyl group | Drug development |

| PDE4 Inhibitors (e.g., pyrazolo[1,5-a]pyridines) | Pyrazolo[1,5-a]pyridine core, various substituents | Anti-inflammatory, therapeutic applications |

| (4-bromophenyl)methyl (2S)-2-[[(1S)-3-amino-1-cyano-3-oxopropyl]carbamoyl]pyrrolidine-1-carboxylate | Pyrrolidine ring, bromophenyl group, carbamoyl moiety | Potential biological activity |

This table highlights the structural diversity and potential applications of heterocyclic compounds, emphasizing the importance of continued research into their biological activities and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume